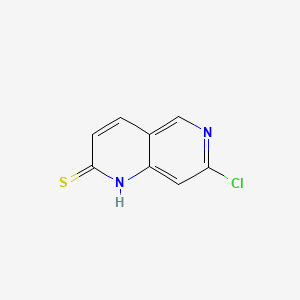

7-Chloro-1,6-naphthyridine-2(1H)-thione

Descripción

Propiedades

Fórmula molecular |

C8H5ClN2S |

|---|---|

Peso molecular |

196.66 g/mol |

Nombre IUPAC |

7-chloro-1H-1,6-naphthyridine-2-thione |

InChI |

InChI=1S/C8H5ClN2S/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) |

Clave InChI |

ZZDATCZANVTWNW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=S)NC2=CC(=NC=C21)Cl |

Origen del producto |

United States |

Foundational & Exploratory

7-Chloro-1,6-naphthyridine-2(1H)-thione solubility in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Engineering for 7-Chloro-1,6-naphthyridine-2(1H)-thione

Executive Summary

7-Chloro-1,6-naphthyridine-2(1H)-thione (hereafter referred to as CNT-7 ) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and antiparasitic agents. Its utility stems from the electrophilic C7-chlorine (susceptible to SNAr) and the nucleophilic sulfur at C2.

However, CNT-7 presents significant handling challenges due to its rigid bicyclic aromatic core and complex tautomeric behavior. This guide provides a definitive technical analysis of its solubility profile, offering researchers a validated roadmap for solvent selection, stock preparation, and purification.

Structural Analysis & Physicochemical Basis

To understand the solubility of CNT-7, one must first understand its dynamic structure in solution. Unlike simple aromatics, CNT-7 exists in a tautomeric equilibrium between the thione (lactam-like) and thiol (mercapto) forms.

Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (DMSO, DMF), the compound predominantly exists as the thione (A) . This form exhibits a large dipole moment, making it poorly soluble in non-polar media. In basic conditions or specific protic environments, the thiol (B) character increases, often leading to the formation of disulfide dimers if oxidation occurs.

Figure 1: Tautomeric equilibrium of CNT-7. The thione form dominates in polar solution, but the thiol form drives reactivity and oxidative instability.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on thermodynamic solubility at 25°C. Note that CNT-7 is generally lipophobic and hydrophobic , occupying a "solubility valley" common to fused heterocyclic thiones.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for bioassays. Stable stock solutions. |

| DMF / DMAc | High (>40 mg/mL) | Good for synthesis (SNAr reactions). Hard to remove. | |

| Acetonitrile | Moderate | Soluble with heating. Good for HPLC mobile phases. | |

| Polar Protic | Methanol | Low-Moderate | Recrystallization Solvent. Soluble at reflux; precipitates on cooling. |

| Ethanol | Low | Requires reflux. Poor solubility at RT. | |

| Water | Insoluble (<0.1 mg/mL) | Do not use without pH adjustment. | |

| Non-Polar | Dichloromethane | Low | Minimal solubility.[1] Not recommended for extraction. |

| Hexane/Et₂O | Insoluble | Antisolvents used to crash out the product. | |

| Basic Aqueous | 0.1M NaOH | High | Forms the thiolate salt (Na+). Warning: Promotes rapid oxidation. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Purpose: To determine the exact saturation limit of CNT-7 in a specific solvent for formulation development.

Reagents:

-

CNT-7 (Solid, >98% purity)[2]

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter

Workflow:

-

Saturation: Add excess CNT-7 solid (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Pass the suspension through a pre-heated 0.22 µm PTFE filter to remove undissolved solids.

-

Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (270 nm or 340 nm).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Protocol B: Stock Solution Preparation for Bioassays

Purpose: Creating a stable 10 mM stock solution without precipitation or degradation.

Critical Mechanism: Water introduction into DMSO stocks can shift the equilibrium or cause "oiling out." Thiones are also sensitive to oxidative dimerization in solution over time.

Figure 2: Validated workflow for preparing stable stock solutions.

Purification Strategy: Exploiting Solubility

Since CNT-7 is often an intermediate, purification is required to remove the 2,7-dichloro precursor or hydrolysis byproducts.

-

Recrystallization: The most effective method utilizes the differential solubility in Ethanol/Water .

-

Dissolve crude CNT-7 in boiling Ethanol (approx. 20 mL/g).

-

Filter hot to remove inorganic salts (NaCl).

-

Slowly add Water (antisolvent) until turbidity persists.

-

Cool slowly to 4°C. The thione crystallizes as yellow needles; impurities remain in the mother liquor.

-

References

-

Naphthyridine Class Review: Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link

-

Thione-Thiol Tautomerism: Stoyanov, S. (2015).[3] "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." Structural Chemistry, 26, 1605–1615. Link

-

Synthesis & Properties: Mattiello, L., & Rampazzo, P. (2003). "Electrochemical synthesis of 1,6-naphthyridines." Electrochimica Acta, 48(19), 2757-2763. Link

-

Solubility Protocols: Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. Link

Sources

An In-depth Technical Guide to the Tautomerism of 1,6-Naphthyridine-2-thiones and their 2-Mercapto Analogs

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1,6-naphthyridine-2-thiones and their corresponding 2-mercapto analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the unique chemical properties of the 1,6-naphthyridine scaffold.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, plays a pivotal role in the behavior of many biologically active molecules.[1] This phenomenon can significantly influence a compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling tautomeric equilibria is a critical aspect of rational drug design, as it can directly impact a molecule's interaction with its biological target.

The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3][4] The introduction of a thione or mercapto group at the 2-position of this scaffold introduces the possibility of thiol-thione tautomerism, a dynamic equilibrium between the 1,6-naphthyridine-2(1H)-thione and 1,6-naphthyridine-2-thiol forms. The predominant tautomer can have profound implications for the molecule's biological activity and pharmacokinetic profile.

This guide will delve into the synthesis of these compounds, the factors governing their tautomeric equilibrium, and the analytical techniques employed to characterize the individual tautomers.

The Thiol-Thione Equilibrium in 1,6-Naphthyridines

The thiol-thione tautomerism in 2-substituted 1,6-naphthyridines involves the migration of a proton between the nitrogen atom at position 1 and the exocyclic sulfur atom. This results in an equilibrium between the thione (lactam-like) and thiol (enol-like) forms.

Sources

Pharmacophore modeling of 7-chloro-1,6-naphthyridine derivatives

An In-Depth Technical Guide: Pharmacophore Modeling of 7-Chloro-1,6-Naphthyridine Derivatives for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4][5] The strategic placement of a chlorine atom at the 7-position often enhances target affinity and modulates physicochemical properties, making 7-chloro-1,6-naphthyridine a core of significant interest. This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a pivotal computational strategy to elucidate the crucial molecular features governing the bioactivity of these derivatives. We will dissect both ligand-based and structure-based methodologies, presenting field-proven protocols and the scientific rationale behind each experimental choice. This document is designed for researchers, medicinal chemists, and computational scientists engaged in the rational design and discovery of novel therapeutics based on the 7-chloro-1,6-naphthyridine scaffold.

The Strategic Importance of Pharmacophore Modeling in Drug Design

A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features that are critical for a ligand's interaction with a specific biological target.[6][7] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable groups.[8] Pharmacophore modeling serves as a powerful engine in computer-aided drug design (CADD) for several key applications:

-

Virtual Screening: Efficiently filtering vast compound libraries to identify novel molecules (hits) that match the pharmacophore model.[6][9]

-

Lead Optimization: Guiding the modification of existing molecules to enhance potency and selectivity.[10]

-

Scaffold Hopping: Discovering new chemical scaffolds that retain the essential pharmacophoric features of a known active compound.[6]

-

ADMET Prediction: Modeling features responsible for absorption, distribution, metabolism, excretion, and toxicity profiles.[6][9]

The choice between the two primary modeling approaches—ligand-based and structure-based—is dictated by the availability of structural data for the biological target.[8][9][11]

Ligand-Based Pharmacophore Modeling: Deciphering the SAR Code

This approach is indispensable when the three-dimensional structure of the target protein is unknown.[8] It relies on a fundamental principle: a set of structurally diverse molecules that bind to the same target and elicit a similar biological response likely share a common set of pharmacophoric features arranged in a specific 3D geometry.

Core Directive: Building a Predictive Model from Active Ligands

The objective is to generate a hypothesis that represents the common denominator of molecular interaction characteristics shared by a group of active molecules.[8] This hypothesis then becomes a predictive tool to estimate the activity of new, untested compounds.

Experimental & Computational Protocol: Ligand-Based Workflow

The generation of a robust ligand-based pharmacophore model is a multi-stage process requiring meticulous data preparation and validation.[12]

Step 1: Dataset Curation and Preparation

-

Compound Selection: Assemble a dataset of 7-chloro-1,6-naphthyridine derivatives with a wide range of biological activities (e.g., IC₅₀ values), preferably from a single, consistent assay. The dataset must include highly active, moderately active, and inactive compounds.

-

Data Splitting: Partition the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[13]

-

2D-to-3D Conversion: Convert the 2D structures into 3D representations.

-

Energy Minimization: Minimize the energy of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Scientist's Rationale: A diverse and well-curated dataset is the bedrock of a predictive model. Including inactive compounds is crucial for training the model to recognize features that are detrimental to activity, thereby increasing its specificity.

Step 2: Conformational Analysis

-

Generate a diverse set of low-energy conformers for each molecule in the training set. This is critical for flexible molecules, as the bioactive conformation (the shape the molecule adopts when bound to the target) may not be its global energy minimum.

-

Set an energy threshold (e.g., 20 kcal/mol above the global minimum) to ensure a comprehensive yet computationally tractable exploration of conformational space.[12]

Step 3: Model Generation and Scoring

-

Utilize software such as PHASE (Schrödinger)[14], Discovery Studio, or LigandScout[15] to identify common pharmacophoric features among the active compounds in the training set.

-

The software aligns the conformers of the active molecules and generates multiple pharmacophore hypotheses, each consisting of a unique combination of features (e.g., two HBA, one AR, one HY).

-

Each hypothesis is scored based on how well it maps the active compounds and avoids mapping the inactive ones.

Step 4: Model Validation (The Trustworthiness Pillar)

-

Internal Validation (Training Set): The best-scored hypotheses are evaluated on their ability to predict the activity of the training set compounds. A good model should yield a high correlation between estimated and experimental activity.[13]

-

External Validation (Test Set): The most critical step. The selected hypotheses are used to screen the test set. The model's quality is assessed by its ability to prioritize active compounds over inactive ones.

-

Statistical Evaluation: Employ methods like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curve analysis. A GH score above 0.7 and an ROC Area Under the Curve (AUC) value close to 1.0 indicate a highly predictive model.[10]

Data Presentation: SAR of 7-chloro-1,6-naphthyridine Derivatives

The initial dataset is critical for establishing a structure-activity relationship (SAR).

Table 1: Hypothetical Bioactivity Data for a Set of 7-chloro-1,6-naphthyridine Derivatives against Kinase X

| Compound ID | R1-Substituent (at C4) | R2-Substituent (at N1) | IC₅₀ (nM) | Activity Class |

| NAPH-01 | -H | -Methyl | 1500 | Inactive |

| NAPH-02 | -OH | -Cyclopropyl | 25 | Active |

| NAPH-03 | -NH₂ | -Cyclopropyl | 15 | Active |

| NAPH-04 | -NH₂ | -Methyl | 250 | Moderately Active |

| NAPH-05 | -NH-(4-fluorophenyl) | -Cyclopropyl | 5 | Highly Active |

| NAPH-06 | -NH-(4-fluorophenyl) | -H | 980 | Inactive |

This data suggests that a hydrogen bond donor at R1 and a small hydrophobic group at R2 are favorable for activity.

Visualization: Ligand-Based Modeling Workflow

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling: A Target-Centric Approach

This method is employed when the 3D structure of the biological target, typically complexed with a ligand, is available from experimental techniques like X-ray crystallography.[11][16] It offers a more direct route to identifying the key interactions that drive molecular recognition.[6]

Core Directive: Extracting Interaction Blueprints

The goal is to analyze the protein's binding site and the ligand's binding mode to create a pharmacophore model that represents the crucial interaction points.[16][17] This model serves as a 3D map of the chemical features required for a molecule to bind effectively in the active site.

Experimental & Computational Protocol: Structure-Based Workflow

Step 1: Protein-Ligand Complex Preparation

-

Data Retrieval: Obtain the 3D coordinates of the target protein in complex with a 7-chloro-1,6-naphthyridine derivative from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Remove non-essential components like water molecules and co-solvents.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assign correct bond orders and protonation states for amino acid residues.

-

-

Ligand Preparation: Verify the bond orders and protonation state of the bound ligand.

Step 2: Binding Site and Interaction Analysis

-

Define the Binding Pocket: Identify the amino acid residues that form the active site around the ligand.

-

Map Interactions: Use software to automatically identify and visualize all significant non-covalent interactions between the 7-chloro-1,6-naphthyridine ligand and the protein residues. Key interactions to look for include:

-

Hydrogen bonds (e.g., with the naphthyridine nitrogens).

-

Hydrophobic interactions (e.g., with the chloro-substituted ring).

-

Pi-pi stacking (with aromatic residues like Phe, Tyr, Trp).

-

Salt bridges (if ionizable groups are present).

-

Step 3: Pharmacophore Feature Generation

-

Translate the identified interactions into pharmacophoric features. For instance:

-

A hydrogen bond from a backbone NH group to a ligand's nitrogen becomes an HBA feature.

-

A hydrophobic pocket surrounding the chloro-phenyl moiety becomes a HY feature.

-

The naphthyridine ring itself can be defined as an AR feature.

-

-

Software like LigandScout can perform this step automatically, generating a pharmacophore model directly from the PDB complex.[18][19]

Step 4: Model Refinement and Validation

-

Add Excluded Volumes: To represent the shape of the binding pocket and prevent steric clashes, add excluded volume spheres to the model. These spheres define regions of space that a screened molecule cannot occupy.

-

Validate the Model: As with the ligand-based approach, the structure-based model must be validated. This is typically done by screening a database containing known binders and non-binders (decoys) for the target protein. The model's ability to enrich the known binders in the top-ranking hits is a measure of its quality.[20]

Visualization: A Hypothetical Structure-Based Pharmacophore

The following diagram illustrates a potential pharmacophore model derived from the binding of a 7-chloro-1,6-naphthyridine derivative within a kinase active site.

Caption: Key interactions translated into pharmacophore features.

Application in Virtual Screening: From Model to Molecules

Once a validated pharmacophore model is established, its primary application is to perform virtual screening on large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[11]

The Virtual Screening Cascade

Caption: A typical virtual screening workflow.

-

Database Preparation: The chosen database of compounds is processed to generate multiple low-energy 3D conformers for each molecule.

-

Pharmacophore Search: The validated 3D pharmacophore model is used as a query to rapidly search the multi-conformer database. Only molecules that can adopt a conformation matching the query's features and geometric constraints are retained.

-

Hit Filtering: The initial list of hits is often filtered for desirable drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors (Lipinski's Rule of Five).

-

Molecular Docking: The filtered hits are then subjected to molecular docking into the target's binding site (if known) to predict their binding orientation and estimate binding affinity more accurately. This step helps to eliminate false positives from the pharmacophore screen.

-

Hit Prioritization: The final list of compounds is ranked based on docking scores, pharmacophore fit, and visual inspection, providing a prioritized list for experimental testing.

Conclusion and Future Perspectives

Pharmacophore modeling is a cornerstone of modern, rational drug design. For the 7-chloro-1,6-naphthyridine scaffold, it provides an elegant and computationally efficient framework to distill complex structure-activity relationships into a simple, actionable 3D model. Whether starting from a set of known active ligands or a high-resolution protein structure, these models accelerate the discovery of novel, potent, and selective modulators of therapeutic targets. As computational power increases and algorithms become more sophisticated, the integration of pharmacophore modeling with machine learning and molecular dynamics simulations will further enhance its predictive power, paving the way for the next generation of 1,6-naphthyridine-based therapeutics.

References

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- Khedkar, S. A. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Gunduz, M. G., Yilmaz, B. A., & Ilgin, S. (2021).

- Techno Tute (2025).

- Creative Biostructure. (n.d.). Pharmacophore Modeling.

- J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.

- YouTube. (2013). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. YouTube.

- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][6][14]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate.

- ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial.

- Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial Card.

-

Royal Society of Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

- Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.

- PubMed. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed.

- PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- ResearchGate. (2025). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.

- PubMed. (2025). Pharmacophore modeling in drug design. PubMed.

- Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.

- PMC. (n.d.).

- PMC. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 15. youtube.com [youtube.com]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 7-Chloro-1,6-naphthyridine-2(1H)-thione

Introduction: Strategic Importance and Synthetic Overview

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The targeted conversion of the 2-oxo moiety to a 2-thione in the 7-Chloro-1,6-naphthyridine core represents a critical synthetic transformation. This modification significantly alters the electronic and steric properties of the molecule, opening avenues for novel therapeutic agents and molecular probes. This document provides a comprehensive guide to this synthesis, detailing the underlying chemical principles, a robust experimental protocol, and critical process considerations for researchers in drug discovery and organic synthesis.

The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, with Lawesson's Reagent emerging as a superior method for this purpose compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[2][3] Lawesson's Reagent offers milder reaction conditions and often leads to higher yields with simpler purification.[2][4]

Mechanistic Insights: The Thionation Process

The thionation of 7-Chloro-1,6-naphthyridin-2(1H)-one with Lawesson's Reagent proceeds through a well-established mechanism.[2][3][4][5] The reaction is initiated by the dissociation of the Lawesson's Reagent dimer into a more reactive dithiophosphine ylide monomer.[2][3][4] This monomer then undergoes a concerted [2+2] cycloaddition with the carbonyl group of the naphthyridinone to form a transient, four-membered oxathiaphosphetane intermediate.[2][4] The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate. This step results in the formation of the desired thiocarbonyl compound and a stable oxothiophosphine byproduct, leveraging the high stability of the phosphorus-oxygen bond.[2][4] Computational studies have indicated that this cycloreversion is typically the rate-limiting step of the reaction.[4][6] The general reactivity trend for thionation with Lawesson's reagent is amides > ketones > esters, which is attributed to the electron density of the carbonyl carbon.[4][6]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the efficient and reliable synthesis of 7-Chloro-1,6-naphthyridine-2(1H)-thione.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 7-Chloro-1,6-naphthyridin-2(1H)-one | ≥96% | CymitQuimica[7] | Starting material |

| Lawesson's Reagent | ≥98% | Sigma-Aldrich | Thionating agent |

| Toluene | Anhydrous | Acros Organics | Reaction solvent |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-1,6-naphthyridin-2(1H)-one (1.0 equiv).

-

Reagent Addition: Add Lawesson's Reagent (1.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of starting material).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

Workup: Once the reaction is complete (typically within 30 minutes to 2 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel. The use of Lawesson's reagent can sometimes complicate purification due to byproducts with similar polarity to the desired product.[8] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.

-

Product Isolation: Collect the fractions containing the pure product, as identified by TLC, and concentrate them under reduced pressure to yield 7-Chloro-1,6-naphthyridine-2(1H)-thione as a solid.

Process Workflow Diagram:

Caption: Workflow for the synthesis of 7-Chloro-1,6-naphthyridine-2(1H)-thione.

Data and Characterization

Reactant and Product Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 7-Chloro-1,6-naphthyridin-2(1H)-one | C₈H₅ClN₂O | 180.59[7][9] | Solid[7] |

| 7-Chloro-1,6-naphthyridine-2(1H)-thione | C₈H₅ClN₂S | 196.66 | Expected to be a solid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons on the naphthyridine ring.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the downfield shift of the C=S carbon, typically appearing in the range of 190-210 ppm.

-

IR Spectroscopy: The disappearance of the strong C=O stretching band (around 1650-1700 cm⁻¹) and the appearance of a C=S stretching band (around 1020-1250 cm⁻¹) will confirm the conversion.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of Lawesson's Reagent (up to 2.0 equivalents) or extending the reflux time.

-

Purification Challenges: As noted, byproducts from Lawesson's Reagent can co-elute with the product. Careful selection of the chromatography solvent system and potentially a second purification step may be necessary.[8]

-

Microwave-Assisted Synthesis: For accelerated reaction times, microwave irradiation can be a viable alternative to conventional heating.[3][10] This often leads to shorter reaction times and can sometimes improve yields.

Conclusion

The thionation of 7-Chloro-1,6-naphthyridin-2(1H)-one using Lawesson's Reagent is a robust and efficient method for accessing the corresponding 2-thione derivative. This protocol, grounded in a clear understanding of the reaction mechanism, provides a reliable pathway for synthesizing this valuable building block for further drug discovery and development efforts. Careful attention to reaction monitoring and purification techniques is crucial for obtaining a high-purity final product.

References

- 7-Chloro-1,6-naphthyridin-2(1H)-one | CymitQuimica.

- Lawesson's Reagent - Organic Chemistry Portal.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- 7-Chloro-1,6-naphthyridin-2(1H)-one | C8H5ClN2O | CID 91618958 - PubChem.

- Introduction to thionation reactions in organic synthesis. - Benchchem.

- Mechanism of the thionation reaction using Lawesson's reagent (1).

- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent | The Journal of Organic Chemistry - ACS Public

- Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry.

- Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones - ResearchG

- 1,6-Naphthyridin-2(1H)

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Chloro-1,6-naphthyridin-2(1H)-one | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. 7-Chloro-1,6-naphthyridin-2(1H)-one | C8H5ClN2O | CID 91618958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thionation of 7-chloro-1,6-naphthyridin-2(1H)-one using Lawesson’s reagent

Application Note: Optimized Thionation of 7-Chloro-1,6-naphthyridin-2(1H)-one Using Lawesson’s Reagent

Executive Summary

This guide details the protocol for converting 7-chloro-1,6-naphthyridin-2(1H)-one to its corresponding thione using Lawesson’s Reagent (LR) .[1] The transformation is a critical step in medicinal chemistry, often used to generate thioamide bioisosteres or to activate the C2 position for subsequent S-alkylation (e.g., synthesis of 2-(alkylthio)-1,6-naphthyridines).[1]

Unlike standard pyridones, the 1,6-naphthyridine scaffold presents unique solubility challenges.[1] This protocol integrates a modified hydrolytic workup that degrades organophosphorus byproducts, significantly simplifying purification compared to traditional chromatographic methods.

Mechanistic Insight & Strategic Rationale

Why Lawesson’s Reagent?

While Phosphorus Pentasulfide (

-

Selectivity: It tolerates the 7-chloro substituent, which remains intact (aryl chlorides are stable to LR, whereas they might be vulnerable under harsh nucleophilic conditions).

-

Mildness: The reaction proceeds via a concerted mechanism, minimizing decomposition of the bicyclic aromatic core.

Mechanism of Action

The reaction is not a direct substitution but a cycloaddition-cycloreversion sequence.[1]

-

Dissociation: The dimeric LR equilibrates with its monomeric dithiophosphine ylide form.[1]

-

Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the lactam carbonyl.[1]

-

Fragmentation: The resulting thiaoxaphosphetane ring collapses (driven by the formation of the strong P=O bond), releasing the thiolactam.

Figure 1: Mechanistic pathway of carbonyl thionation via Lawesson's Reagent.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equivalents | Notes |

| 7-Cl-1,6-naphthyridin-2(1H)-one | Substrate | 1.0 eq | Limiting reagent.[1] Often sparingly soluble.[1] |

| Lawesson’s Reagent (LR) | Thionating Agent | 0.6 – 0.8 eq | LR provides 2 sulfur atoms, but 0.6 eq ensures full conversion without excessive byproduct formation. |

| Toluene (Anhydrous) | Solvent | 10–20 volumes | Standard solvent (BP 110°C).[1] |

| 1,4-Dioxane | Alt.[1] Solvent | 10–20 volumes | Use if substrate is insoluble in Toluene. |

| Ethanol/Ethylene Glycol | Quench | Excess | Crucial for degrading P-byproducts during workup.[1] |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Add 7-chloro-1,6-naphthyridin-2(1H)-one (1.0 eq) and anhydrous Toluene (or Dioxane).

-

Note: The substrate may not fully dissolve at room temperature.[1] This is normal.

-

Add Lawesson’s Reagent (0.6 eq) in a single portion.[1]

Step 2: Reaction

-

Heat the mixture to reflux (110°C) .

-

The suspension typically clears as the reaction progresses and the more soluble thione forms, though the mixture may remain heterogeneous.

-

Monitor: Check via TLC (Mobile phase: 5% MeOH in DCM) or LCMS after 2 hours. The product is usually less polar (higher

) than the starting lactam.[1] -

Duration: Typically 3–6 hours.[1] Do not reflux overnight unless necessary, as desulfurization or polymerization can occur.

Step 3: The "Green" Workup (Crucial Step) Standard workups often yield a sticky paste due to LR polymer byproducts.[1] This modified method degrades them.

-

Cool the reaction mixture to room temperature.

-

Add Ethanol (approx. 20% of reaction volume).[1]

-

Reflux the mixture again for 30 minutes.

-

Chemistry: This solvolysis converts the viscous polyphosphate byproducts into soluble diethyl thiophosphonates.[1]

-

-

Concentrate the mixture under reduced pressure to remove Toluene/Ethanol.[1]

Step 4: Isolation

-

The residue will be a semi-solid.[1] Triturate (slurry) the residue with cold Methanol or Diethyl Ether .[1]

-

Filter the solid.[1]

-

Optional Purification: If high purity is required, recrystallize from Ethanol/DMF or perform flash chromatography (Gradient: 0

5% MeOH in DCM).

Workflow Visualization

Figure 2: Optimized experimental workflow including the alcohol-degradation workup.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Substrate Insolubility | Switch solvent to 1,4-Dioxane or Chlorobenzene (higher boiling point, better solubility).[1] |

| Sticky/Gummy Product | Polymerized LR Byproducts | Do not skip the Ethanol reflux step in the workup.[1] Alternatively, use column chromatography immediately. |

| Desulfurization | Oxidative Workup | Avoid bleach or strong oxidants during cleaning.[1] Thiones can hydrolyze back to ketones or oxidize to disulfides.[1] |

| Stench | Vent all rotary evaporator exhaust into a bleach trap. |

Safety & Handling

-

Stench: Lawesson’s reagent and the resulting thione have a potent, unpleasant odor. All operations must occur in a fume hood.[1]

-

Toxicity: LR releases

upon contact with moisture.[1] -

Waste: Aqueous waste containing Lawesson's byproducts should be treated with bleach (sodium hypochlorite) to oxidize sulfur species before disposal.[1]

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][4][5][6][7][8][9] Chemical Reviews, 107(11), 5210–5278. [Link]

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[7] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][9][10] Synthesis, 2003(13), 1929–1958. [Link]

-

Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagent. Tetrahedron, 41(22), 5061-5087.[1] [Link]

-

Bernal, P., et al. (2021).[11] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent.[1][6][8] Beilstein Journal of Organic Chemistry, 17, 805–812.[6] [Link][1][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

Application Note: Nucleophilic Substitution of 7-Chloro-1,6-naphthyridine-2-thione

This Application Note is designed for medicinal chemists and process development scientists. It details the reactivity, mechanistic underpinnings, and optimized protocols for nucleophilic aromatic substitution (

Executive Summary & Strategic Importance

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines. The specific derivative 7-chloro-1,6-naphthyridine-2-thione represents a high-value intermediate. The C7-chlorine atom functions as a versatile handle for introducing molecular complexity (e.g., amines, ethers) via Nucleophilic Aromatic Substitution (

This guide addresses the challenge of selectively substituting the C7-chloride without compromising the thione functionality, a common issue due to the tautomeric nature of the thioamide group.

Mechanistic Analysis: Reactivity & Regiochemistry[1]

Electronic Activation

The reactivity of the C7 position is governed by the electron-deficient nature of the 1,6-naphthyridine ring.

-

N6-Activation: The nitrogen at position 6 is ortho to the leaving group (Cl at C7). Its high electronegativity withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

-

N1-Influence: The nitrogen at position 1 is para-vinylogous to C7, further enhancing electrophilicity.

-

Thione Effect: The C2-thione (

) is electron-withdrawing. Unlike the oxo-analog, the thione is more polarizable ("soft"), which can influence solubility and interactions with soft nucleophiles (e.g., thiols).

Tautomerism and Competing Pathways

The substrate exists in a tautomeric equilibrium between the thione (1H-thione) and thiol (mercapto) forms.

-

Dominant Form: In polar solvents, the thione form generally predominates.

-

Risk Factor: Under basic conditions required for

, the deprotonated thiolate (

Reaction Pathway Diagram

The following diagram illustrates the

Figure 1: Mechanistic pathway of

Experimental Protocols

General Considerations

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to stabilize the polar transition state. For lower boiling point options, n-Butanol or Ethanol can be used for amine nucleophiles (thermal promotion).

-

Base: A non-nucleophilic base (e.g., DIPEA,

) is required to neutralize the HCl byproduct. Avoid strong hydroxides to prevent hydrolysis of the thione. -

Inert Atmosphere: Perform reactions under Nitrogen or Argon to prevent oxidative dimerization of the thione sulfur.

Protocol A: Amination ( Bond Formation)

This protocol is optimized for introducing primary and secondary amines, common in kinase inhibitor synthesis.

Materials:

-

Substrate: 7-chloro-1,6-naphthyridine-2-thione (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: n-Butanol (for reflux) or DMF (for microwave)

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve 1.0 mmol of 7-chloro-1,6-naphthyridine-2-thione in 5 mL of n-Butanol.

-

Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine nucleophile.

-

Thermal Activation:

-

Method A (Conventional): Heat to reflux (

) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Method B (Microwave - Preferred): Seal the vial and irradiate at

for 30–60 minutes. This minimizes thermal degradation of the thione.

-

-

Work-up: Cool to room temperature.

-

If product precipitates: Filter and wash with cold ethanol and diethyl ether.

-

If soluble: Concentrate solvent under reduced pressure.[1] Resuspend residue in water and extract with EtOAc.

-

-

Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Etherification ( Bond Formation)

Displacement by alkoxides requires stricter control to prevent side reactions at the thione sulfur.

Materials:

-

Substrate: 7-chloro-1,6-naphthyridine-2-thione (1.0 equiv)

-

Nucleophile: Alcohol (Solvent/Reagent)

-

Base: NaH (60% dispersion) or KOtBu (1.1 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Alkoxide Generation: In a separate flame-dried flask under Argon, suspend 1.1 mmol NaH in 3 mL anhydrous THF. Add 1.1 mmol of the alcohol dropwise at

. Stir for 15 min until -

Coupling: Dissolve 1.0 mmol of the substrate in 2 mL DMF. Add this solution dropwise to the pre-formed alkoxide at

. -

Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Note: Heating may be required for bulky alcohols, but do not exceed

to avoid S-alkylation. -

Quench: Carefully quench with saturated

solution. -

Isolation: Extract with EtOAc (

). Wash combined organics with brine, dry over

Data Summary & Troubleshooting

Relative Reactivity of Nucleophiles

The following table summarizes expected conversion rates based on nucleophile strength and steric hindrance.

| Nucleophile Class | Example | Conditions | Time (Yield) | Notes |

| Primary Amines | Benzylamine | n-BuOH, Reflux | 4 h (85-95%) | High reactivity; cleanest profile. |

| Secondary Amines | Morpholine | DMF, | 6-8 h (70-85%) | Steric hindrance may require higher T. |

| Anilines | Aniline | EtOH, cat. HCl | 12 h (50-65%) | Lower nucleophilicity; acid catalysis helps. |

| Alkoxides | NaOMe | MeOH, RT | 2 h (80-90%) | Fast; risk of side reactions if T is high. |

| Thiols | PhSH | DMF, | 4 h (60-75%) | Caution: Disulfide scrambling possible. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| S-Alkylation (Side Product) | Base too strong or Alkyl Halide present | Ensure no alkyl halides are present. Use sterically hindered bases. Keep temperature low for alkoxides. |

| Low Conversion | Deactivation by Thione | The thione is electron-donating via resonance compared to a sulfone. Increase temperature or use Microwave irradiation. |

| Desulfurization | Oxidative conditions | Degas all solvents. Avoid strong oxidants. Use inert atmosphere. |

| Poor Solubility | Rigid heterocyclic core | Use DMSO or NMP as solvent. Precipitate product with water during workup. |

References

-

Madaan, A., et al. (2013).[2] "Anti-inflammatory activity of a naphthyridine derivative...".[2] International Immunopharmacology, 15(3), 606–613.[2] Link

-

Ferrarini, P. L., et al. (2000). "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue". Molecules, 5(12), 1224-1224. Link

-

Sánchez-Sancho, F., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules, 26(19), 6072. Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline". BenchChem Technical Library. Link

-

Li, X., et al. (2023).[3] "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors". European Journal of Medicinal Chemistry, 259, 115703.[3] Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Naphthyridine-2-thiones

For correspondence:

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Naphthyridine-2-thiones

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, naphthyridine-2-thiones are of particular interest as versatile intermediates for the synthesis of novel therapeutic agents. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering significant advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity.[3] This application note provides a detailed protocol for the rapid and efficient synthesis of substituted naphthyridine-2-thiones using microwave irradiation, tailored for researchers, scientists, and professionals in the field of drug development.

The Underlying Chemistry: A Mechanistic Insight

The synthesis of the target naphthyridine-2-thiones is achieved through a one-pot, three-component reaction. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. The use of microwave irradiation significantly accelerates these steps, leading to a rapid formation of the final product.

The proposed reaction mechanism involves the following key steps:

-

Formation of the Knoevenagel Adduct: In the presence of a basic catalyst, the active methylene group of cyanothioacetamide attacks the carbonyl carbon of an aromatic aldehyde to form a stable Knoevenagel condensation product.

-

Michael Addition: The cyclic ketone then acts as a Michael donor, adding to the electron-deficient double bond of the Knoevenagel adduct.

-

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the dihydronaphthyridine ring.

-

Tautomerization: The final step involves tautomerization to yield the more stable naphthyridine-2-thione.

Microwave irradiation promotes this reaction cascade by providing rapid and uniform heating, which overcomes the activation energy barriers of the individual steps more efficiently than conventional heating methods.[3] This often leads to cleaner reactions with fewer byproducts.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the microwave-assisted synthesis of naphthyridine-2-thiones.

Caption: A streamlined workflow for the synthesis of naphthyridine-2-thiones.

Detailed Protocol: Microwave-Assisted Synthesis of 3-Cyano-4-phenyl-7,8-dihydro-1,6-naphthyridine-2(1H)-thione

This protocol is based on the principles of the multicomponent reaction described by Abdel-Wadood et al. (2008), adapted for microwave-assisted synthesis.

Materials and Equipment:

-

Benzaldehyde (1.0 mmol, 106.12 mg)

-

Cyclohexanone (1.0 mmol, 98.14 mg)

-

Cyanothioacetamide (1.0 mmol, 100.14 mg)

-

Ethanol (3 mL)

-

Piperidine (catalytic amount, ~2-3 drops)

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), cyclohexanone (1.0 mmol), and cyanothioacetamide (1.0 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of ethanol to the reaction vial, followed by a catalytic amount of piperidine (2-3 drops).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesis reactor. Irradiate the reaction mixture under the conditions specified in the table below.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vial to room temperature. The solid product that precipitates is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from ethanol to afford the pure 3-cyano-4-phenyl-7,8-dihydro-1,6-naphthyridine-2(1H)-thione as a crystalline solid.

Reaction Parameters and Yields: A Comparative Overview

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis and compares them with the conventional heating method.

| Parameter | Microwave-Assisted Method | Conventional Method |

| Temperature | 120 °C | Reflux (~78 °C) |

| Time | 10 minutes | 3 hours |

| Power | 100 W (initial power) | N/A |

| Solvent | Ethanol | Ethanol |

| Catalyst | Piperidine | Piperidine |

| Yield | > 90% | ~85% |

Characterization of the Synthesized Compound

The structure of the synthesized 3-cyano-4-phenyl-7,8-dihydro-1,6-naphthyridine-2(1H)-thione can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, C≡N, and C=S functional groups.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the different protons in the molecule, confirming the formation of the naphthyridine ring system.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule, further confirming its structure.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions. The microwave power and reaction time can also be optimized.

-

Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased.

-

Formation of Byproducts: If significant amounts of byproducts are formed, the reaction temperature might be too high. Reducing the temperature or using a less polar solvent might improve the selectivity.

Conclusion: A Greener and More Efficient Approach

The microwave-assisted synthesis of naphthyridine-2-thiones offers a significant improvement over conventional methods, providing a rapid, efficient, and environmentally friendly route to this important class of heterocyclic compounds. The protocols and data presented in this application note demonstrate the power of microwave technology to accelerate the drug discovery process by enabling the rapid synthesis of novel chemical entities for biological screening.

References

- Perumal, S. et al. (2017). Microwave-Assisted Protocol for the Synthesis of 4-Hydroxy-3-arylthiazolidine-2-thiones. In Catalyst-free Organic Synthesis. The Royal Society of Chemistry.

- Reddy Vaddula, B. et al. (2017). A Microwave-Assisted Catalyst-Free Alternative Method for the Facile Condensation of Hydrazines with 1,3-Diketones. In Catalyst-free Organic Synthesis. The Royal Society of Chemistry.

- Rao, H. S. P. & Meshram, J. S. (2017). A Catalyst-Free Aqueous Mediated C–H Activation of Methyl Quinolines. In Catalyst-free Organic Synthesis. The Royal Society of Chemistry.

- Meshram, J. S. et al. (2017). An Alternative and Efficient Catalyst-Free Protocol for the Synthesis of Potentially Useful Azaarene-Substituted 3-Hydroxy-2-oxindoles. In Catalyst-free Organic Synthesis. The Royal Society of Chemistry.

- Yu, J. et al. (2023). Microwave-assisted development of polyheterocyclic-fused quinoline-2-thiones through catalyst-free annulation of various hetero anilines and carbon disulphide using green solvent. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Huigens, R. W. et al. (2023). A Catalyst-Free Microwave-Assisted Friedländer Synthesis. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Kumar, A. et al. (2023). A Microwave-Assisted Synthesis of a Series of Quinoline Derivatives Having Antitubercular Properties. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Baltork, I. M. et al. (2023). An Efficient and Reusable Catalyst to Synthesize Quinoline Derivatives Using Microwave Irradiation. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

-

Slideshare. (n.d.). Microwave assisted synthesis. [Link]

-

ResearchGate. (2025). Green Synthesis of Chalcones under microwave Irradiation. [Link]

-

Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. [Link]

-

OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

Sources

Synthesis of 2-Mercapto-1,6-naphthyridine Derivatives: A Detailed Guide for Medicinal Chemists and Organic Synthesis Professionals

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] Derivatives of this bicyclic system, composed of two fused pyridine rings, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a mercapto group at the 2-position of the 1,6-naphthyridine ring system opens up new avenues for therapeutic intervention and the development of novel drug candidates. The sulfur-containing moiety can act as a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthetic strategies for preparing 2-mercapto-1,6-naphthyridine and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to the Synthesis of the 2-Mercapto-1,6-naphthyridine Core

The preparation of 2-mercapto-1,6-naphthyridine derivatives can be broadly approached via two main strategies, each with its own set of advantages and considerations. The choice of strategy will often depend on the availability of starting materials, the desired substitution pattern on the naphthyridine core, and the scale of the synthesis.

Strategy 1: The Two-Step Approach - Synthesis of a 1,6-Naphthyridin-2(1H)-one Intermediate Followed by Thionation. This is a robust and widely applicable method. It involves the initial construction of the corresponding 1,6-naphthyridin-2(1H)-one, which is then converted to the desired 2-mercapto derivative in a subsequent step. This approach allows for the synthesis and purification of the naphthyridinone intermediate, which can be a stable and well-characterized compound.

Strategy 2: The One-Pot Multicomponent Synthesis. This more convergent approach involves the direct construction of the 1,6-naphthyridine-2(1H)-thione ring system from acyclic precursors in a single reaction vessel. One-pot syntheses are often more efficient in terms of time, resources, and atom economy, making them attractive for library synthesis and process development.

The following sections will provide detailed protocols for both of these synthetic strategies.

Strategy 1: Two-Step Synthesis via a 1,6-Naphthyridin-2(1H)-one Intermediate

This strategy is dissected into two key stages: the synthesis of the 1,6-naphthyridin-2(1H)-one precursor and its subsequent thionation.

Part A: Synthesis of the 1,6-Naphthyridin-2(1H)-one Precursor

The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be achieved through various cyclization strategies, with the choice of method often dictated by the desired substitution pattern. A common and effective approach involves the construction of the second pyridine ring from a pre-formed pyridone.[2]

Visualizing the Workflow: Synthesis of 1,6-Naphthyridin-2(1H)-one

Caption: Workflow for the synthesis of 1,6-naphthyridin-2(1H)-one.

Protocol 1: Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one

This protocol describes a general procedure for the synthesis of a 1,6-naphthyridin-2(1H)-one from a 4-aminopyridine precursor.

Materials and Reagents:

| Reagent/Solvent | Supplier | Grade |

| Substituted 4-aminopyridine | Commercially Available | Reagent |

| Diethyl malonate derivative | Commercially Available | Reagent |

| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | Reagent |

| Toluene | Commercially Available | Anhydrous |

| Dowtherm A | Commercially Available | Reagent |

| Ethanol | Commercially Available | Reagent |

| Diethyl ether | Commercially Available | Reagent |

Procedure:

-

Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.

-

Addition of Reactants: To this suspension, add the substituted 4-aminopyridine (1.0 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes. Then, add the diethyl malonate derivative (1.1 eq.) dropwise.

-

Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and quench by the slow addition of ethanol. Remove the solvent under reduced pressure. The resulting residue is the crude pyridone intermediate.

-

Cyclization: Add Dowtherm A to the crude intermediate and heat the mixture to a high temperature (typically 250-260 °C) for 1-2 hours.

-

Isolation and Purification of Product: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with diethyl ether, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 1,6-naphthyridin-2(1H)-one.

Expected Results and Characterization of the Intermediate:

The 1,6-naphthyridin-2(1H)-one product should be a crystalline solid. Characterization can be performed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthyridine core. For example, in a 7-amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile, characteristic signals include a broad singlet for the NH₂ protons around δ 7.07 ppm and doublets for the coupled protons on the pyridine ring.[3]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) typically in the range of δ 160-165 ppm.[3]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Part B: Thionation of the 1,6-Naphthyridin-2(1H)-one

The conversion of the carbonyl group of the 1,6-naphthyridin-2(1H)-one to a thiocarbonyl group is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[4] This thionating agent is known for its mild reaction conditions and high efficiency in converting amides and lactams to their corresponding thioamides and thiolactams.[4]

Mechanism of Thionation with Lawesson's Reagent

Caption: Mechanism of thionation using Lawesson's Reagent.

Protocol 2: Thionation of 1,6-Naphthyridin-2(1H)-one

Materials and Reagents:

| Reagent/Solvent | Supplier | Grade |

| 1,6-Naphthyridin-2(1H)-one | Synthesized in Part A | Purified |

| Lawesson's Reagent | Commercially Available | Reagent |

| Toluene or Xylene | Commercially Available | Anhydrous |

| Sodium bicarbonate solution | Commercially Available | Saturated |

| Brine | Commercially Available | Saturated |

| Anhydrous sodium sulfate | Commercially Available | Reagent |

| Silica gel | Commercially Available | For column chromatography |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the 1,6-naphthyridin-2(1H)-one (1.0 eq.) and Lawesson's reagent (0.5-1.0 eq.).

-

Solvent Addition: Add anhydrous toluene or xylene to the flask.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-mercapto-1,6-naphthyridine derivative.

Strategy 2: One-Pot Synthesis of[3][5]Naphthyridine-2(1H)-thione

A highly efficient one-pot synthesis of[3][5]naphthyridine-2(1H)-thione derivatives has been reported, involving the reaction of benzylidene-cyanothioacetamide with cyclic ketones.[5] This method provides direct access to the target scaffold, avoiding the isolation of intermediates.

Visualizing the Workflow: One-Pot Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 5. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

Functionalization of C7-chlorine in naphthyridine scaffolds

Application Note: Strategic Functionalization of C7-Chlorine in Naphthyridine Scaffolds

Executive Summary & Strategic Context

Naphthyridine scaffolds—bicyclic systems containing two nitrogen atoms—are critical pharmacophores in modern drug discovery, particularly for kinase inhibitors (e.g., cytokine inhibition), antibiotics, and receptor antagonists. The functionalization of the C7-chlorine position is a pivotal synthetic checkpoint. However, the reactivity of "C7" is not uniform; it is dictated entirely by the specific isomer of the naphthyridine core.

This guide provides a comprehensive technical workflow for functionalizing C7-chlorine in the two most pharmacologically relevant isomers: 1,8-naphthyridine and 1,5-naphthyridine .

The Core Dichotomy:

-

1,8-Naphthyridine (Activated): The C7 position is

to the N8 nitrogen. This electron-deficient center is highly susceptible to Nucleophilic Aromatic Substitution ( -

1,5-Naphthyridine (Deactivated/Neutral): The C7 position is

to the N5 nitrogen (equivalent to C3). It lacks the direct activation of an adjacent nitrogen, rendering

Mechanistic Pathways & Decision Logic

Understanding the electronic environment of the C7-chlorine bond is the first step in protocol selection.

Reactivity Profiling

| Feature | 1,8-Naphthyridine (C7-Cl) | 1,5-Naphthyridine (C7-Cl) |

| Electronic State | Highly Electron-Deficient ( | Moderately Electron-Deficient ( |

| Primary Mechanism | Pd-Catalyzed Cross-Coupling | |

| Key Reagents | Nucleophile + Base/Acid | Pd Source + Ligand + Base |

| Common Pitfall | Hydrolysis to 7-OH (pyridone) | Oxidative Addition Failure |

Decision Tree Visualization

Figure 1: Strategic decision tree for selecting the functionalization method based on naphthyridine isomerism.

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: 7-Chloro-1,8-Naphthyridine Derivatives Application: Introduction of amines (primary/secondary) and alkoxides.

Mechanistic Insight

The C7 position in 1,8-naphthyridine is activated by the inductive and mesomeric withdrawal of the adjacent N8. The rate-determining step is typically the formation of the Meisenheimer complex. Protonation of N8 (using mild acid) or the use of a polar aprotic solvent can significantly accelerate the reaction by stabilizing the intermediate negative charge.

Experimental Protocol (Amination)

Materials:

-

Substrate: 7-Chloro-1,8-naphthyridine derivative (1.0 equiv)

-

Nucleophile: Amine (1.2 - 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 equiv) -

Solvent: n-Butanol (for thermal) or DMSO (for rapid kinetics)

Step-by-Step Procedure:

-

Preparation: In a reaction vial, dissolve the 7-chloro-1,8-naphthyridine substrate (1.0 mmol) in n-Butanol (3 mL). Note: n-Butanol is preferred over ethanol for its higher boiling point (

). -

Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol).

-

Optimization Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

-

-

Reaction: Seal the vial and heat to

for 4–12 hours.-

Monitoring: Monitor via LC-MS. The chloride leaving group (

) will be replaced by the amine (

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate under reduced pressure.

-

Resuspend in EtOAc and wash with water (

) and brine ( -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validating Check:

-

Control: If conversion is

, add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 equiv) to protonate the ring nitrogen, increasing electrophilicity at C7.

Protocol B: Palladium-Catalyzed Cross-Coupling

Target: 7-Chloro-1,5-Naphthyridine (and resistant 1,8-naphthyridines) Application: C-C bond formation (Suzuki) and C-N bond formation (Buchwald-Hartwig) on deactivated rings.

Mechanistic Insight

Since C7 in 1,5-naphthyridine is not activated by an adjacent nitrogen, oxidative addition of the C-Cl bond to Palladium is the rate-limiting step. Electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) are required to facilitate this step and prevent catalyst poisoning by the naphthyridine nitrogens.

Workflow: Buchwald-Hartwig Amination

Materials:

-

Substrate: 7-Chloro-1,5-naphthyridine (1.0 equiv)

-

Catalyst:

(0.05 equiv) or Pd(OAc)2 -

Ligand: BrettPhos or XPhos (0.10 equiv)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen. Strict exclusion of oxygen is critical for Pd(0) species.

-

Loading: Add 7-chloro-1,5-naphthyridine (1.0 mmol), amine (1.2 mmol), Base (

, 2.0 mmol), -

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge with Argon for 5 minutes.

-

Reaction: Heat to

for 12–18 hours.-

Color Change: The reaction mixture typically turns from dark red/purple to black/brown upon completion.

-

-

Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate filtrate and purify via preparative HPLC or flash chromatography.

Workflow: Suzuki-Miyaura Coupling

-

Ligand:

or SPhos (for sterically hindered boronic acids). -

Base:

(3.0 equiv).[2] -

Solvent: 1,4-Dioxane/Water (4:1) – Water is essential for the transmetallation step.

Diagram: Catalytic Cycle (Buchwald-Hartwig)

Figure 2: Catalytic cycle for the Pd-catalyzed amination of deactivated 7-chloro-1,5-naphthyridine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion ( | Substrate deactivated (wrong isomer) or poor nucleophilicity. | Switch to Pd-catalysis (Protocol B). Add acid catalyst (p-TSA) to activate ring. |

| Hydrolysis (Formation of 7-OH) | Wet solvent or hygroscopic base (NaOH/KOH). | Use anhydrous solvents (DMSO/DMF). Switch to milder base ( |

| Catalyst Poisoning (Pd) | Naphthyridine nitrogens coordinating to Pd. | Use bulky ligands (BrettPhos, tBuXPhos) to sterically crowd the metal center. |

| Regioselectivity (Dihalo) | Competition between halogens (e.g., 2,7-dichloro). | C2 is generally more reactive than C7 in 1,6- and 1,8-systems. Control temperature ( |

References

-

Anti-inflammatory activity of 1,8-naphthyridine derivatives. National Institutes of Health (NIH). [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]

-

Chemo-selective Suzuki-Miyaura reactions of 1,6-naphthyridines. Tetrahedron Letters. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (RSC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-1,6-naphthyridine-2(1H)-thione

Welcome to the technical support center for the purification of 7-Chloro-1,6-naphthyridine-2(1H)-thione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this and related polar heterocyclic compounds.

General FAQs

Q1: What are the key chemical properties of 7-Chloro-1,6-naphthyridine-2(1H)-thione that I should consider before purification?

A1: Understanding the molecule's structure is critical for designing an effective purification strategy. Key properties include:

-

High Polarity: The presence of two nitrogen atoms and a polar thiocarbonyl group makes the molecule quite polar. This dictates the choice of chromatographic stationary and mobile phases.

-

Basicity: The pyridine nitrogen atom is basic and can interact strongly with acidic surfaces like silica gel, potentially leading to purification issues like peak tailing.[1]

-

Thione Group Reactivity: The thiocarbonyl (C=S) group is more lipophilic than its carbonyl (C=O) analog.[2] It can also be susceptible to oxidation or may coordinate with certain metals. While robust, awareness of potential side reactions like desulfurization under harsh reductive or oxidative conditions is prudent.[3][4]

-

Aromaticity and Planarity: The flat, aromatic structure facilitates strong crystal lattice packing, making crystallization a viable and often preferred method for final purification, provided a suitable solvent is found.

Q2: How do I choose between column chromatography and recrystallization for my crude product?

A2: The choice depends on the nature and quantity of your crude material and the impurities present.

-

Column Chromatography is the most versatile technique, especially when dealing with multiple impurities of similar polarity or when the crude product is an oil or amorphous solid.[5] It is excellent for initial, large-scale cleanup.

-

Recrystallization is ideal for a final purification step when you have a solid product that is at least 80-90% pure. It is highly effective at removing small amounts of impurities to yield a high-purity, crystalline solid, which is often required for analytical characterization and downstream applications.

The following workflow is a common approach for purifying novel heterocyclic compounds.

Troubleshooting Column Chromatography

Column chromatography is a powerful tool, but the polar and basic nature of the naphthyridine core can present challenges.[1]

Q3: My compound is streaking badly on a silica TLC plate, even with polar solvents. How can I get clean spots?